molecular formula C17H19N5O2 B1589433 Unii-625uxd6cji CAS No. 865758-98-1

Unii-625uxd6cji

Cat. No.: B1589433
CAS No.: 865758-98-1
M. Wt: 325.4 g/mol
InChI Key: KYXUNUKTHMZSLE-CQSZACIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile involves multiple steps. The initial step typically includes the formation of the pyrimidine ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the benzonitrile group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry and as a building block in organic synthesis.

    Biology: Studied for its interactions with various biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of type 2 diabetes mellitus.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. This compound primarily acts by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. By inhibiting DPP-4, the compound helps to increase insulin secretion and decrease glucagon levels, thereby improving blood glucose control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for scientific research and therapeutic applications .

Properties

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXUNUKTHMZSLE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865758-98-1
Record name 2-((6-((3R)-3-Amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865758981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((6-((3R)-3-AMINO-1-PIPERIDINYL)-3,4-DIHYDRO-2,4-DIOXO-1(2H)-PYRIMIDINYL)METHYL)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625UXD6CJI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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